Cas no 2228305-13-1 (2-fluoro-1-(2,4,6-trichlorophenyl)ethan-1-ol)

2-Fluoro-1-(2,4,6-trichlorophenyl)ethan-1-ol is a fluorinated and chlorinated aromatic alcohol with potential utility as an intermediate in organic synthesis. Its structure, featuring both fluorine and trichlorophenyl substituents, offers unique reactivity for selective functionalization and derivatization. The presence of electron-withdrawing groups enhances its suitability for nucleophilic substitution or cross-coupling reactions. This compound may serve as a precursor in pharmaceutical or agrochemical research, where halogenated motifs are often employed to modulate bioactivity or stability. Its well-defined molecular architecture allows for precise control in synthetic pathways, making it a valuable reagent for specialized applications. Handling should adhere to standard safety protocols for halogenated organics.
2-fluoro-1-(2,4,6-trichlorophenyl)ethan-1-ol structure
2228305-13-1 structure
Product name:2-fluoro-1-(2,4,6-trichlorophenyl)ethan-1-ol
CAS No:2228305-13-1
MF:C8H6Cl3FO
MW:243.4900431633
CID:6226830
PubChem ID:165638943

2-fluoro-1-(2,4,6-trichlorophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-1-(2,4,6-trichlorophenyl)ethan-1-ol
    • EN300-2003439
    • 2228305-13-1
    • Inchi: 1S/C8H6Cl3FO/c9-4-1-5(10)8(6(11)2-4)7(13)3-12/h1-2,7,13H,3H2
    • InChI Key: PBPQMFJMUHVHPT-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1C(CF)O)Cl)Cl

Computed Properties

  • Exact Mass: 241.946826g/mol
  • Monoisotopic Mass: 241.946826g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 20.2Ų

2-fluoro-1-(2,4,6-trichlorophenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2003439-1.0g
2-fluoro-1-(2,4,6-trichlorophenyl)ethan-1-ol
2228305-13-1
1g
$1214.0 2023-06-02
Enamine
EN300-2003439-0.05g
2-fluoro-1-(2,4,6-trichlorophenyl)ethan-1-ol
2228305-13-1
0.05g
$1020.0 2023-09-16
Enamine
EN300-2003439-1g
2-fluoro-1-(2,4,6-trichlorophenyl)ethan-1-ol
2228305-13-1
1g
$1214.0 2023-09-16
Enamine
EN300-2003439-0.5g
2-fluoro-1-(2,4,6-trichlorophenyl)ethan-1-ol
2228305-13-1
0.5g
$1165.0 2023-09-16
Enamine
EN300-2003439-5.0g
2-fluoro-1-(2,4,6-trichlorophenyl)ethan-1-ol
2228305-13-1
5g
$3520.0 2023-06-02
Enamine
EN300-2003439-5g
2-fluoro-1-(2,4,6-trichlorophenyl)ethan-1-ol
2228305-13-1
5g
$3520.0 2023-09-16
Enamine
EN300-2003439-2.5g
2-fluoro-1-(2,4,6-trichlorophenyl)ethan-1-ol
2228305-13-1
2.5g
$2379.0 2023-09-16
Enamine
EN300-2003439-10g
2-fluoro-1-(2,4,6-trichlorophenyl)ethan-1-ol
2228305-13-1
10g
$5221.0 2023-09-16
Enamine
EN300-2003439-10.0g
2-fluoro-1-(2,4,6-trichlorophenyl)ethan-1-ol
2228305-13-1
10g
$5221.0 2023-06-02
Enamine
EN300-2003439-0.1g
2-fluoro-1-(2,4,6-trichlorophenyl)ethan-1-ol
2228305-13-1
0.1g
$1068.0 2023-09-16

Additional information on 2-fluoro-1-(2,4,6-trichlorophenyl)ethan-1-ol

Research Briefing on 2-Fluoro-1-(2,4,6-Trichlorophenyl)Ethan-1-Ol (CAS: 2228305-13-1)

Recent advancements in the field of chemical biology and pharmaceutical research have highlighted the significance of halogenated organic compounds, particularly those with potential therapeutic applications. Among these, 2-fluoro-1-(2,4,6-trichlorophenyl)ethan-1-ol (CAS: 2228305-13-1) has emerged as a compound of interest due to its unique structural properties and potential biological activities. This briefing provides an overview of the latest research findings related to this compound, focusing on its synthesis, characterization, and potential applications in drug discovery and development.

The synthesis of 2-fluoro-1-(2,4,6-trichlorophenyl)ethan-1-ol has been optimized in recent studies, with a focus on improving yield and purity. Researchers have employed advanced techniques such as NMR spectroscopy and mass spectrometry to confirm the structural integrity of the compound. The presence of fluorine and chlorine atoms in the molecule is believed to contribute to its stability and reactivity, making it a promising candidate for further pharmacological evaluation.

Preliminary studies have investigated the biological activity of 2-fluoro-1-(2,4,6-trichlorophenyl)ethan-1-ol, particularly its potential as an enzyme inhibitor. In vitro assays have demonstrated moderate inhibitory effects against certain enzymes involved in inflammatory pathways, suggesting possible applications in the treatment of inflammatory diseases. However, further studies are required to elucidate the exact mechanism of action and to assess the compound's selectivity and toxicity profiles.

In addition to its potential therapeutic applications, 2-fluoro-1-(2,4,6-trichlorophenyl)ethan-1-ol has also been explored as a building block in the synthesis of more complex molecules. Its unique halogenated structure makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. Recent research has focused on derivatizing the compound to enhance its biological activity and improve its pharmacokinetic properties.

Despite the promising findings, several challenges remain in the development of 2-fluoro-1-(2,4,6-trichlorophenyl)ethan-1-ol as a therapeutic agent. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed in future studies. Researchers are also exploring the use of computational modeling and structure-activity relationship (SAR) studies to optimize the compound's properties and identify more potent analogs.

In conclusion, 2-fluoro-1-(2,4,6-trichlorophenyl)ethan-1-ol represents a promising compound in the field of chemical biology and pharmaceutical research. Its unique structural features and potential biological activities warrant further investigation to fully exploit its therapeutic potential. Continued research efforts are expected to provide deeper insights into its mechanism of action and pave the way for its application in drug discovery and development.

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